5,6-Dichloro-2-phenyl-1H-benzimidazole
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Overview
Description
5,6-Dichloro-2-phenyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of ethanol and water under mild conditions . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in ethanol-water mixture.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-Dichloro-2-phenyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as an anticancer agent and in the treatment of various infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets:
DNA Binding: The compound can bind to DNA, interfering with its replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as casein kinases, affecting cellular signaling pathways.
Tubulin Polymerization: The compound can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-mercaptobenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
Uniqueness
5,6-Dichloro-2-phenyl-1H-benzimidazole is unique due to the presence of chlorine atoms at the 5 and 6 positions, which enhances its chemical reactivity and potential biological activities. Compared to other benzimidazole derivatives, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
90300-22-4 |
---|---|
Molecular Formula |
C13H8Cl2N2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5,6-dichloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-6-11-12(7-10(9)15)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
LDHXJLVUWJLSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
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